molecular formula C23H19N5O3 B2833191 dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine CAS No. 551930-83-7

dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine

Cat. No.: B2833191
CAS No.: 551930-83-7
M. Wt: 413.437
InChI Key: CMBNZIXSVQHNGH-BUHFOSPRSA-N
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Description

dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a nitrophenyl group, and a naphthalen-2-ylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine typically involves multiple steps. One common method includes the reaction of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with 2-naphthylmethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in enzyme-related studies .

Medicine

The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    [5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-benzene: Similar structure but with a benzene ring instead of a naphthalene ring.

    [5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-phenylmethanone: Similar structure but with a phenylmethanone group instead of a naphthalen-2-ylmethanone group.

Uniqueness

The uniqueness of dimethyl[(E)-2-[4-(naphthalene-2-carbonyl)-1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]ethenyl]amine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalen-2-ylmethanone moiety enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3/c1-26(2)14-13-21-22(23(29)18-8-7-16-5-3-4-6-17(16)15-18)24-25-27(21)19-9-11-20(12-10-19)28(30)31/h3-15H,1-2H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBNZIXSVQHNGH-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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